molecular formula C38H43N5O11 B15353763 Eluxadoline-glucuronide

Eluxadoline-glucuronide

Cat. No.: B15353763
M. Wt: 745.8 g/mol
InChI Key: RPUCMARASNAOQJ-PVRKZBINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eluxadoline-glucuronide is a glucuronidated metabolite of eluxadoline, a medication approved for the treatment of irritable bowel syndrome with diarrhea (IBS-D) . Eluxadoline itself is a mixed mu-opioid receptor agonist and delta-opioid receptor antagonist that acts locally in the enteric nervous system to reduce gastrointestinal motility and secretions, thereby alleviating symptoms of abdominal pain and diarrhea . The formation of an acyl glucuronide metabolite has been identified as part of the metabolic pathway of eluxadoline, though the specific enzymes involved and the full extent of its metabolism are not yet fully characterized . As a reference standard, this compound is an essential tool for researchers conducting in vitro and in vivo studies. Its primary applications include investigating the metabolic fate and pharmacokinetic profile of the parent drug, eluxadoline . It is also critical for use in bioanalytical method development and validation, specifically for quantifying metabolite concentrations in plasma, feces, and other biological matrices to understand excretion patterns . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C38H43N5O11

Molecular Weight

745.8 g/mol

IUPAC Name

(2S,3S,5R,6S)-6-[5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C38H43N5O11/c1-18-12-23(33(40)47)13-19(2)24(18)15-26(39)35(48)43(20(3)34-41-16-27(42-34)22-8-6-5-7-9-22)17-21-10-11-28(52-4)25(14-21)37(51)54-38-31(46)29(44)30(45)32(53-38)36(49)50/h5-14,16,20,26,29-32,38,44-46H,15,17,39H2,1-4H3,(H2,40,47)(H,41,42)(H,49,50)/t20-,26-,29?,30-,31+,32-,38-/m0/s1

InChI Key

RPUCMARASNAOQJ-PVRKZBINSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O[C@H]3[C@@H](C([C@@H]([C@H](O3)C(=O)O)O)O)O)[C@@H](C)C4=NC=C(N4)C5=CC=CC=C5)N)C)C(=O)N

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(C)C4=NC=C(N4)C5=CC=CC=C5)N)C)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of eluxadoline-glucuronide involves the glucuronidation of eluxadoline. This process typically requires the use of uridine diphosphate glucuronic acid (UDPGA) as a glucuronic acid donor and the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at a pH optimal for UGT activity, usually around pH 7.4 .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Eluxadoline-glucuronide primarily undergoes hydrolysis, where the glucuronide moiety is cleaved off, reverting it back to eluxadoline. This reaction is catalyzed by beta-glucuronidase enzymes .

Common Reagents and Conditions

The hydrolysis reaction typically requires an aqueous solution with a slightly acidic to neutral pH, optimal for beta-glucuronidase activity. The major product of this reaction is eluxadoline .

Mechanism of Action

Eluxadoline-glucuronide itself does not have a direct pharmacological effect. Instead, it serves as a metabolite that facilitates the excretion of eluxadoline. The parent compound, eluxadoline, exerts its effects by binding to mu-opioid, kappa-opioid, and delta-opioid receptors in the gastrointestinal tract, reducing bowel contractions and alleviating symptoms of IBS-D .

Comparison with Similar Compounds

Comparison with Similar Glucuronides

Structural and Functional Differences

Glucuronides vary in conjugation sites (e.g., phenolic, acyl, or ether linkages), influencing stability and biological activity:

Compound Conjugation Type Key Structural Features Stability Concerns
Eluxadoline-glucuronide Likely ether (O-glucuronide) Presumed glucuronidation at hydroxyl group High stability (ether bond)
Acetaminophen-D-glucuronide () Ether (phenolic) Glucuronic acid at 4-hydroxyphenyl group Stable; major excretion pathway
Salicylic acid glucuronide () Phenolic or acyl Two forms: phenolic (stable) and acyl (reactive) Acyl form prone to hydrolysis
Benzoyl glucuronide () Acyl Ester linkage at carboxylic acid Hydrolysis/rearrangement risks
Etiocholanolone glucuronide () Steroid-O-glucuronide Glucuronide at C3 hydroxyl of steroid backbone Stable; biomarker for androgens

This compound’s stability would depend on its conjugation site, likely favoring ether formation.

Pharmacokinetic and Clinical Relevance

Glucuronides serve as biomarkers or influence drug efficacy/toxicity:

Compound Pharmacokinetic Role Clinical Significance Reference
This compound Likely inactive metabolite Reduces systemic eluxadoline exposure -
3α-Androstanediol glucuronide () Androgen biomarker Diagnoses hirsutism/PCOS
Etiocholanolone glucuronide () Steroid metabolite Tracks adrenal/ovarian function
Indoxyl glucuronide () Uremic toxin precursor Linked to CKD progression

Key Insight : While this compound is presumed inactive, reactive glucuronides (e.g., acyl forms) may contribute to toxicity, necessitating structural analysis during drug development .

Data Tables for Cross-Compound Analysis

Table 1: Molecular and Metabolic Properties

Compound Molecular Formula Molecular Weight (g/mol) Primary Excretion Route
Acetaminophen-D-glucuronide () C₁₄H₁₇NO₈ 327.29 Renal
Salicylic acid glucuronide () C₁₃H₁₄O₉ 314.25 Renal
Etiocholanolone glucuronide () C₂₅H₃₈O₈ 466.56 Biliary/Renal

Table 2: Stability and Reactivity

Compound Half-Life (in vitro) Reactivity Notes
Benzoyl glucuronide () <24 hours Acyl migration/hydrolysis
Acetaminophen-D-glucuronide () >7 days Stable at physiological pH

Q & A

Q. How can in silico modeling predict this compound’s potential drug-drug interactions (DDIs) with UGT inhibitors/inducers?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) software (e.g., Simcyp) to simulate DDIs. Input parameters include UGT isoform-specific Ki values, fraction metabolized (fm), and inhibitor/inducer pharmacokinetics. Validate with static models (e.g., [I]/Ki >0.1 indicates high DDI risk) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.